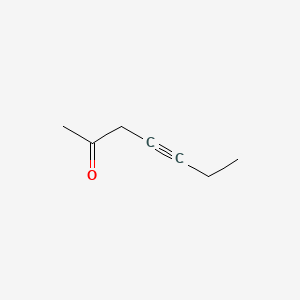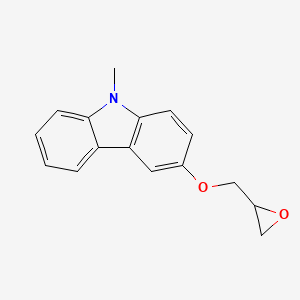![molecular formula C12H17NO2 B585413 N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 5661-42-7](/img/structure/B585413.png)
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is a chemical compound with the molecular formula C11H15NO2. It is known for its chiral centers, which contribute to its unique stereochemistry. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
rac N-Acetyl Ephedrine primarily targets adrenergic receptors , specifically the alpha and beta subtypes. These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular and respiratory functions .
Mode of Action
rac N-Acetyl Ephedrine acts as both a direct and indirect sympathomimetic agent . Directly, it binds to and activates alpha- and beta-adrenergic receptors. Indirectly, it promotes the release of norepinephrine from sympathetic neurons, enhancing the adrenergic response . This dual action results in increased heart rate, bronchodilation, and vasoconstriction.
Biochemical Pathways
The activation of adrenergic receptors by rac N-Acetyl Ephedrine triggers several downstream biochemical pathways:
- Phosphatidylinositol Pathway : Activation of alpha-adrenergic receptors stimulates the phosphatidylinositol pathway, leading to increased intracellular calcium levels and vasoconstriction .
Pharmacokinetics
The pharmacokinetics of rac N-Acetyl Ephedrine involve its absorption, distribution, metabolism, and excretion (ADME):
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide typically involves the reaction of (1S,2R)-1-hydroxy-1-phenylpropan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be represented as follows:
(1S,2R)-1-Hydroxy-1-phenylpropan-2-amine+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]tetradecanamide
- N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]butanamide
Uniqueness
N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers make it valuable in asymmetric synthesis and chiral resolution studies.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-BXKDBHETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744175 |
Source


|
| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-42-7 |
Source


|
| Record name | N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Methyl-d3)amino]-1-(thiophen-2-yl)propan-1-ol Oxalate](/img/new.no-structure.jpg)






